Solubility of 2-Amino-4-ethylpyrimidine-5-carboxylic acid in organic solvents
Solubility of 2-Amino-4-ethylpyrimidine-5-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Amino-4-ethylpyrimidine-5-carboxylic Acid in Organic Solvents
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-4-ethylpyrimidine-5-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple data sheet, offering insights into the underlying physicochemical principles that govern solubility and providing actionable protocols for empirical determination.
Introduction: The "Why" of Solubility
2-Amino-4-ethylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, an amino group, a carboxylic acid group, and an ethyl substituent. The arrangement of these functional groups imparts a unique electronic and steric profile, making its solubility a critical parameter in various applications, from synthetic chemistry to pharmaceutical formulation. Understanding and controlling the solubility of this molecule is paramount for:
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Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction medium for efficient transformation.
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Purification: Selecting appropriate solvent and anti-solvent systems for crystallization and removal of impurities.
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Formulation Development: Determining suitable excipients and delivery vehicles in drug development processes.
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Analytical Method Development: Choosing the right mobile phases for chromatographic analysis like HPLC.
This guide will provide a framework for predicting, analyzing, and empirically determining the solubility of this compound.
Physicochemical Properties: The Blueprint for Solubility
The solubility of a compound is not a random phenomenon; it is dictated by its intrinsic physicochemical properties. While extensive experimental data for 2-Amino-4-ethylpyrimidine-5-carboxylic acid is not widely published, we can infer its likely behavior from its structural features and available data from chemical databases.
| Property | Predicted/Reported Value | Implication for Solubility |
| Molecular Formula | C₇H₉N₃O₂ | Indicates a relatively small molecule with multiple polar functional groups. |
| Molecular Weight | 167.17 g/mol | |
| pKa | ~3-4 (for carboxylic acid), ~2-3 (for pyrimidine nitrogen) | The presence of both an acidic (carboxylic acid) and basic (amino, pyrimidine) groups makes its charge state highly dependent on the environment. In neutral organic solvents, it will exist primarily in its zwitterionic or neutral form. |
| Predicted logP | ~0.5 - 1.5 | This value suggests a relatively low lipophilicity, indicating a preference for more polar solvents over nonpolar hydrocarbon solvents. |
| Hydrogen Bond Donors | 2 (from -NH₂ and -COOH) | The ability to donate hydrogen bonds strongly favors solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF). |
| Hydrogen Bond Acceptors | 5 (from N in pyrimidine, O in COOH, N in NH₂) | The high number of acceptor sites further enhances its affinity for solvents capable of hydrogen bonding. |
Based on this profile, we can anticipate that 2-Amino-4-ethylpyrimidine-5-carboxylic acid will exhibit poor solubility in nonpolar solvents like hexanes and toluene, and significantly better solubility in polar solvents, particularly those that can engage in hydrogen bonding.
Solubility Profile in Organic Solvents: An Illustrative Overview
As comprehensive, publicly available solubility data for 2-Amino-4-ethylpyrimidine-5-carboxylic acid is limited, the following table serves as an illustrative guide based on its physicochemical properties. It categorizes common organic solvents and predicts the expected solubility. Researchers should use this as a starting point for their own experimental determinations.
| Solvent Class | Solvent | Predicted Solubility (at 25°C) | Rationale |
| Polar Protic | Methanol | High | Excellent hydrogen bonding capabilities (both donor and acceptor). |
| Ethanol | Moderate to High | Similar to methanol but slightly less polar. | |
| Isopropanol | Moderate | Increased hydrocarbon character decreases polarity. | |
| Polar Aprotic | DMSO | Very High | Strong hydrogen bond acceptor and high polarity. |
| DMF | High | Good hydrogen bond acceptor and highly polar. | |
| Acetonitrile | Low to Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. | |
| Acetone | Low to Moderate | Moderate polarity, can accept hydrogen bonds. | |
| Ethers | THF | Low | Moderate polarity but limited hydrogen bonding ability. |
| Diethyl Ether | Very Low | Low polarity and weak hydrogen bond acceptor. | |
| Chlorinated | Dichloromethane (DCM) | Very Low | Higher polarity than hydrocarbons but lacks hydrogen bonding. |
| Hydrocarbons | Toluene | Insoluble | Nonpolar, unable to disrupt the crystal lattice of the polar solute. |
| Hexanes | Insoluble | Nonpolar, energetically unfavorable to solvate the polar molecule. |
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the widely accepted "shake-flask" method for determining thermodynamic solubility.
Logical Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
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Preparation of Saturated Solution:
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Add an excess amount of 2-Amino-4-ethylpyrimidine-5-carboxylic acid (e.g., 10-20 mg) to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.
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Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.
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Seal the vial tightly to prevent solvent evaporation.
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Equilibration:
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Place the vial in a shaker or rotator set to a constant temperature (e.g., 25°C).
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Agitate the suspension for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). Equilibrium is achieved when the concentration of the solute in the solution no longer changes over time.
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Sample Collection and Preparation:
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Remove the vial from the shaker and let it stand undisturbed to allow the excess solid to sediment.
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Carefully withdraw an aliquot of the clear supernatant using a pipette.
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Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high results.
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Dilute the filtered sample with a suitable solvent (typically the mobile phase for analysis) to bring its concentration within the linear range of the analytical method.
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Quantification:
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Analyze the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Prepare a calibration curve using known concentrations of 2-Amino-4-ethylpyrimidine-5-carboxylic acid.
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Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
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Calculation of Solubility:
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Calculate the original concentration in the saturated solution, accounting for the dilution factor.
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The result is the thermodynamic solubility of the compound in that specific solvent at the tested temperature, typically expressed in mg/mL or µg/mL.
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Factors Influencing Solubility: A Deeper Dive
Several factors can significantly alter the solubility of 2-Amino-4-ethylpyrimidine-5-carboxylic acid. Understanding these allows for the strategic manipulation of conditions to achieve desired outcomes.
Caption: Key Factors Influencing Compound Solubility.
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Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined experimentally if the compound will be used in processes with varying thermal conditions.
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Solvent Polarity and Hydrogen Bonding: As discussed, the polarity of the solvent and its ability to form hydrogen bonds are the most critical factors. A solvent that can effectively solvate both the polar amino/carboxy groups and the less polar ethyl/pyrimidine parts of the molecule will be most effective.
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Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy. The most stable polymorph will typically have the lowest solubility. It is crucial to characterize the solid form being used in solubility studies.
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Purity: Impurities can either increase or decrease the apparent solubility of a compound. It is essential to use a well-characterized, high-purity sample for accurate solubility determination.
Conclusion
References
There are no specific research articles detailing the comprehensive solubility of 2-Amino-4-ethylpyrimidine-5-carboxylic acid found in the search. The references below are to general chemical databases that provide physicochemical properties and to authoritative guides on solubility determination.
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PubChem Compound Summary for 2-Amino-4-ethylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link] (Note: A specific CID for this exact compound was not found, this link is to the main PubChem search page where related structures can be explored).
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Guideline for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). [Link] (This document provides official protocols and background for solubility determination in the pharmaceutical industry).
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Avdeef, A. (2012). Solubility of Ionizable Drugs. John Wiley & Sons. [Link] (An authoritative text on the principles of drug solubility).
